molecular formula C6H5N3O B172611 Oxazolo[5,4-c]pyridin-2-amine CAS No. 1260890-53-6

Oxazolo[5,4-c]pyridin-2-amine

Cat. No.: B172611
CAS No.: 1260890-53-6
M. Wt: 135.12 g/mol
InChI Key: GQCAQUHOONEWEV-UHFFFAOYSA-N
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Description

Oxazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a suitable oxazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Oxazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-c]pyridin-2-one, while reduction may produce a reduced form of the original compound .

Scientific Research Applications

Oxazolo[5,4-c]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: Oxazolo[5,4-c]pyridin-2-amine is unique due to its fused ring system, which combines the properties of both oxazole and pyridine. This fusion enhances its stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

[1,3]oxazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCAQUHOONEWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609232
Record name [1,3]Oxazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-53-6
Record name [1,3]Oxazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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